molecular formula C26H21N3O5S2 B1226655 Mycobacterium Tuberculosis Inhibitor

Mycobacterium Tuberculosis Inhibitor

Cat. No. B1226655
M. Wt: 519.6 g/mol
InChI Key: XLIZSNQPHLLULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-33280 is an amidobenzoic acid.

Scientific Research Applications

Novel Inhibitors and Targets

  • Imidazo[1,2-a]pyridine compounds show potent activity against M. tuberculosis, offering new avenues for TB drug development. These compounds act by targeting the electron transport ubiquinol cytochrome C reductase (Abrahams et al., 2012).
  • Mycobacterial Aspartyl-tRNA Synthetase AspS has been identified as a promising TB drug target, revealing insights for the design of new inhibitors (Gurcha et al., 2014).

Structural Genomics and Drug Discovery

  • M. tuberculosis has become a model system for structural genomics, aiding in rational inhibitor design for novel anti-tubercular drugs (Smith & Sacchettini, 2003).
  • Structural genomics provides essential information for novel anti-M. tuberculosis drug discovery, guiding the identification of potential targets (Lou & Zhang, 2010).

New Compounds and Methods

  • A study highlights the use of ligand-based virtual screening, parallel solution-phase, and microwave-assisted synthesis in identifying new M. tuberculosis growth inhibitors (Manetti et al., 2006).
  • 3-methoxynordomesticine, a natural product, shows promising anti-tubercular activity and selectivity, acting as an inhibitor of MurE ligase in M. tuberculosis (Guzman et al., 2010).

Targeting Specific Enzymes

  • Mycobacterium tuberculosis glutamine synthetase inhibitors have been identified, presenting a new target for antituberculosis drug discovery (Gising et al., 2012).
  • Novel inhibitors of the mycosin protease MycP1 in M. tuberculosis have been identified through virtual screening, offering new treatment options (Hamza et al., 2014).

Understanding the Cell Wall for Drug Development

  • The mycobacterial cell wall biosynthesis is a multifaceted target for antibiotic development, exploiting the vital components of the cell wall structure (Abrahams & Besra, 2016).
  • ESI-MS assay of M. tuberculosis Antigen 85 enzymes aids in the design of mechanism-based inhibitors, targeting cell wall integrity (Barry et al., 2011).

properties

Molecular Formula

C26H21N3O5S2

Molecular Weight

519.6 g/mol

IUPAC Name

methyl 4-[[2-[[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H21N3O5S2/c1-34-25(33)13-4-6-16(7-5-13)27-20(30)12-35-26-28-18-9-8-17(11-19(18)36-26)29-23(31)21-14-2-3-15(10-14)22(21)24(29)32/h2-9,11,14-15,21-22H,10,12H2,1H3,(H,27,30)

InChI Key

XLIZSNQPHLLULU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5C6CC(C5C4=O)C=C6

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5C6CC(C5C4=O)C=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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